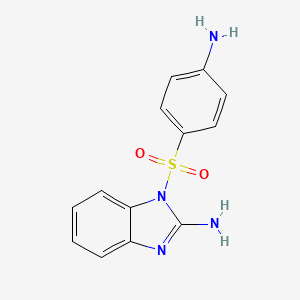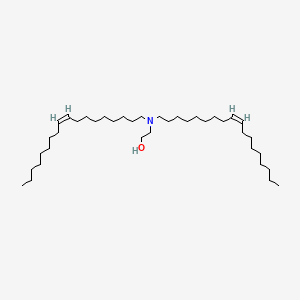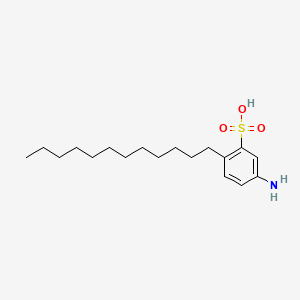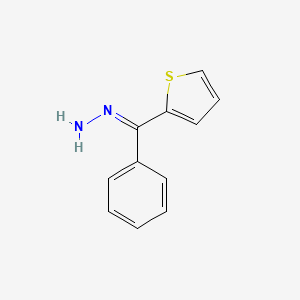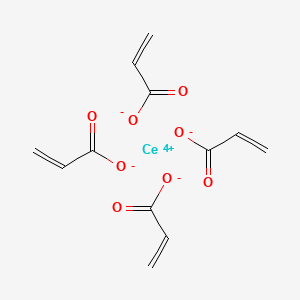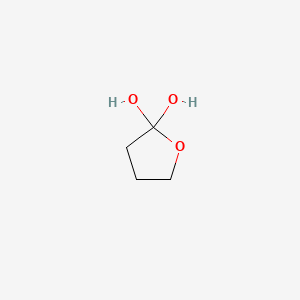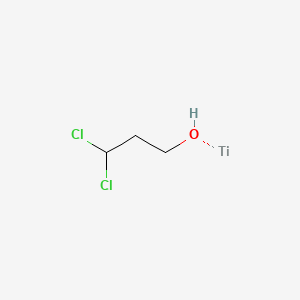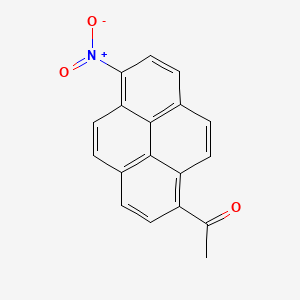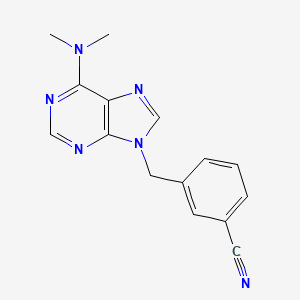
Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a complex organic compound that features a benzonitrile group attached to a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile . For the specific compound , additional steps involving the introduction of the purine moiety and the dimethylamino group are required. These steps typically involve nucleophilic substitution reactions and may require specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of benzonitrile derivatives often employs ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient for large-scale production and is commonly used in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Benzamide or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Nitrobenzonitrile or halogenated benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action for benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes at the molecular level. This can lead to inhibition or activation of specific pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler structure without the purine and dimethylamino groups.
3-Amino-4-(2-(dimethylamino)methyl)phenylthio-benzonitrile: Similar in structure but with different functional groups.
Uniqueness
Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is unique due to its combination of a benzonitrile group with a purine derivative, which imparts specific chemical and biological properties not found in simpler benzonitrile compounds. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
112089-20-0 |
|---|---|
Fórmula molecular |
C15H14N6 |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
3-[[6-(dimethylamino)purin-9-yl]methyl]benzonitrile |
InChI |
InChI=1S/C15H14N6/c1-20(2)14-13-15(18-9-17-14)21(10-19-13)8-12-5-3-4-11(6-12)7-16/h3-6,9-10H,8H2,1-2H3 |
Clave InChI |
MFLLVVOSNHPNDS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)

